4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a cyano group, a tetrahydrofuran ring, a piperidine ring, and a benzenesulfonamide moiety
Mechanism of Action
Target of Action
Similar compounds have been suggested to be possible activators of insect ryanodine receptors (ryr) .
Mode of Action
Molecular docking studies of similar compounds have shown a predicted binding mode between the compound and protein receptor , suggesting a potential interaction with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.
Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a cyclization reaction involving a diol or an epoxide.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide group can be attached through a sulfonylation reaction using a sulfonyl chloride and an amine.
Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common nucleophiles for substitution reactions include sodium cyanide, potassium cyanide, and various amines.
Major Products Formed
Oxidation: Oxidation can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or mechanical properties.
Biological Research: The compound can be used as a probe to study various biological processes, such as enzyme activity or receptor binding.
Comparison with Similar Compounds
Similar Compounds
4-cyano-N-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)benzenesulfonamide: shares structural similarities with other sulfonamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
4-cyano-N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S/c18-11-14-1-3-17(4-2-14)24(21,22)19-12-15-5-8-20(9-6-15)16-7-10-23-13-16/h1-4,15-16,19H,5-10,12-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVMKBIXAWFFTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=C(C=C2)C#N)C3CCOC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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